molecular formula C19H21IO6 B1231803 8-Iodocatechin tetramethyl ether

8-Iodocatechin tetramethyl ether

Cat. No.: B1231803
M. Wt: 472.3 g/mol
InChI Key: VTUMIISWLFIURS-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodocatechin tetramethyl ether is a synthetic derivative of catechin, a flavonoid naturally found in plants. The compound features iodine substitution at the 8-position of the flavan-3-ol backbone and four methoxy (-OCH₃) groups replacing hydroxyl (-OH) groups at positions 3, 5, 7, and 4' (Figure 1). This structural modification enhances lipophilicity and stability compared to its parent compound, catechin .

Properties

Molecular Formula

C19H21IO6

Molecular Weight

472.3 g/mol

IUPAC Name

(2R,3S)-2-(3,4-dimethoxyphenyl)-8-iodo-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C19H21IO6/c1-22-13-6-5-10(7-15(13)24-3)18-12(21)8-11-14(23-2)9-16(25-4)17(20)19(11)26-18/h5-7,9,12,18,21H,8H2,1-4H3/t12-,18+/m0/s1

InChI Key

VTUMIISWLFIURS-KPZWWZAWSA-N

SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C(=C(C=C3OC)OC)I)O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C(=C(C=C3OC)OC)I)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C(=C(C=C3OC)OC)I)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

8-Iodocatechin Tetramethyl Ether :

  • Molecular Formula : C₁₉H₁₇IO₆ (calculated).
  • Substituents : 8-I, 3,5,7,4'-OCH₃.
  • Molecular Weight : ~452.2 g/mol.
  • Key Modifications : Iodine introduces steric bulk and electron-withdrawing effects, while methylation enhances metabolic stability and membrane permeability .

Comparative Compounds :

Fisetin Tetramethyl Ether (NPC299923) :

  • Molecular Formula : C₁₉H₁₈O₆.
  • Substituents : 3,7,3',4'-OCH₃.
  • Molecular Weight : 342.34 g/mol.
  • Source : Naturally occurring (NPASS database) .
  • Key Properties : Exhibits antioxidant activity and protein interactions (IC₅₀ values reported for kinases) .

Scutellarein Tetramethyl Ether: Molecular Formula: C₁₉H₁₈O₆. Substituents: 4',5,6,7-OCH₃. Molecular Weight: 342.34 g/mol.

Quercetagetin-3,7,3',4'-Tetramethyl Ether :

  • Molecular Formula : C₁₉H₁₈O₆.
  • Substituents : 3,7,3',4'-OCH₃.
  • Source : Isolated from Artemisia annua .
  • Significance : Demonstrates the role of methoxy groups in enhancing bioavailability in medicinal plants.

Ethyl Iodoacetate :

  • Molecular Formula : C₄H₇IO₂.
  • Relevance : Illustrates iodine's impact on physicochemical properties (e.g., increased molecular weight and polarity) .

Physicochemical Properties

Property 8-Iodocatechin Tetramethyl Ether Fisetin Tetramethyl Ether Scutellarein Tetramethyl Ether Quercetagetin Tetramethyl Ether
Molecular Weight 452.2 g/mol 342.34 g/mol 342.34 g/mol 342.34 g/mol
Solubility Low in water; high in organic solvents Moderate in DMSO Similar to Fisetin Low aqueous solubility
Stability Enhanced (methoxy groups) High High High
Reactivity Electrophilic iodine enhances halogen bonding Moderate Low Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodocatechin tetramethyl ether
Reactant of Route 2
Reactant of Route 2
8-Iodocatechin tetramethyl ether

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